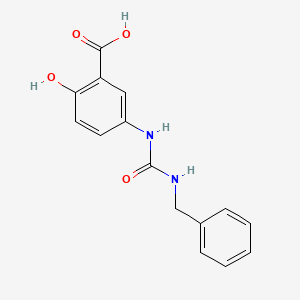

5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.287. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrence and Fate in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, have been studied for their presence and behavior in aquatic environments. Despite their biodegradability, they persist in surface waters and sediments due to continuous introduction from consumer products. The presence of chlorinated by-products of parabens in water bodies raises concerns about their stability and potential toxicity, necessitating further studies to understand their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Endocrine Toxicity and Human Exposure

Research has demonstrated that parabens can penetrate human skin intact and be absorbed systemically, displaying estrogenic and androgen antagonist activities. This highlights the need for detailed evaluation of the potential health risks associated with the widespread use of parabens in cosmetics, particularly concerning their role in increasing breast cancer incidence, interfering with male reproductive functions, and influencing the development of malignant melanoma (Darbre & Harvey, 2008).

Safety Assessment

The safety of propyl paraben has been reviewed, indicating it is relatively non-toxic and does not accumulate in the body. However, sensitization can occur when applied to damaged skin, and allergic reactions to ingested parabens, though rare, have been reported. This underscores the importance of understanding the allergenic potential of parabens when ingested (Soni, Burdock, Taylor, & Greenberg, 2001).

Influence of Metals on Biologically Important Ligands

Studies on the influence of metals on the electronic systems of ligands, such as benzoates and salicylates, are essential for understanding how metals interact with these compounds and their biological targets. This research provides insights into the reactivity and stability of complex compounds and their affinity to enzymes, predicting properties like durability and enzymatic interactions (Lewandowski, Kalinowska, & Lewandowska, 2005).

Mechanism of Action

Target of Action

The targets of a compound are typically proteins such as enzymes or receptors. The benzylcarbamoylamino and hydroxybenzoic acid groups suggest that this compound might interact with enzymes involved in amino acid metabolism or pathways involving benzoic acid derivatives .

Mode of Action

The compound could interact with its targets through various mechanisms, such as competitive inhibition, where it competes with a natural substrate for binding to an enzyme. The hydroxybenzoic acid moiety might form hydrogen bonds with its target, while the benzylcarbamoylamino group could undergo interactions with amino acid residues in the target protein .

Biochemical Pathways

Given the structural features of the compound, it might be involved in pathways related to amino acid metabolism or benzoic acid metabolism . The exact pathways and downstream effects would depend on the specific targets of the compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(benzylcarbamoylamino)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-13-7-6-11(8-12(13)14(19)20)17-15(21)16-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20)(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEHSISUXMYKOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293141-48-6 |

Source

|

| Record name | 5-[(benzylcarbamoyl)amino]-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)

![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)

![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)